molecular formula C8H5BrN2O2 B1381756 4-Bromo-2-methyl-5-nitrobenzonitrile CAS No. 1807210-13-4

4-Bromo-2-methyl-5-nitrobenzonitrile

Cat. No. B1381756
M. Wt: 241.04 g/mol
InChI Key: RPDQZBSUGHHNNJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-5-nitrobenzonitrile” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound appears as a light yellow solid .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-5-nitrobenzonitrile” is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzonitrile core .


Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-5-nitrobenzonitrile” is a light yellow solid . It has a molecular weight of 241.04 . The compound has a linear formula of C8H5BrN2O2 .

Scientific Research Applications

  • Chemical Reactions and Theoretical Studies :

    • The reactivity and regiochemistry of isoxazoles derived from 1,3-dipolar cycloaddition involving compounds like 4-nitrobenzonitrile oxide were investigated, providing insights into chemical reaction mechanisms and theoretical aspects (Dorostkar-Ahmadi et al., 2011).
  • Photoreactivity Studies :

    • Research on the photoreactions of bromoxynil (a related compound) in water revealed the influence of environmental factors like sodium nitrite on phototransformation, which is crucial for understanding environmental degradation processes (Kochany & Choudhry, 1990).
  • Spectroscopic Investigations :

    • Experimental and theoretical spectroscopic investigations of compounds like 4-Bromo-3-methylbenzonitrile, closely related to the compound , shed light on their electronic structure and vibrational properties, contributing to a better understanding of their molecular characteristics (Shajikumar & Raman, 2018).
  • Molecular Structure Analysis :

    • The study of the molecular structure of nitrobenzonitriles, including variants similar to 4-Bromo-2-methyl-5-nitrobenzonitrile, revealed how electron-withdrawing effects influence molecular structure. Such insights are valuable in materials science and molecular engineering (Graneek et al., 2018).
  • Catalysis and Hydrogenation Research :

    • Investigations into the hydrogenation of nitrobenzonitriles using catalysts like Raney nickel highlight the potential applications in synthetic chemistry and industrial processes (Koprivova & Červený, 2008).
  • Thermophysical Properties :

    • Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles contribute to the understanding of their physical properties, which is essential in the design of chemical processes and materials (Jiménez et al., 2002).
  • Green Synthesis and Biological Activity :

    • Research into the green synthesis of related compounds and their biological activities, such as urease inhibitory activity, opens up avenues for pharmaceutical and agricultural applications (Zulfiqar et al., 2020).
  • Environmental Impact Studies :

    • The study of the environmental aquatic phototransformation of related compounds like bromoxynil provides insights into the environmental fate and impact of such chemicals, which is crucial for ecological assessments (Kochany et al., 1990).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-methyl-5-nitrobenzonitrile” is not available, it’s generally recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment when handling similar compounds .

properties

IUPAC Name

4-bromo-2-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQZBSUGHHNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-5-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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